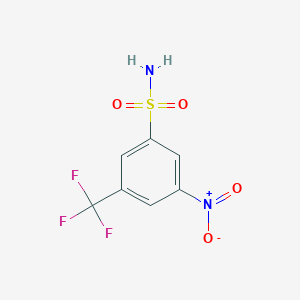
7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline (CFTHIQ) is an alkaloid compound found in various plant species, including the genera Papaver and Phellodendron. It is a phenylpiperidine derivative and is structurally related to other alkaloids such as papaverine, noscapine, and salsolinol. CFTHIQ has been studied extensively in the past few decades due to its potential medicinal applications. The compound has been shown to possess antinociceptive, anti-inflammatory, and antioxidant activities, and is also known to have an inhibitory effect on monoamine oxidase.
Wissenschaftliche Forschungsanwendungen
7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline has been studied extensively in the past few decades due to its potential medicinal applications. The compound has been shown to possess antinociceptive, anti-inflammatory, and antioxidant activities, and is also known to have an inhibitory effect on monoamine oxidase. In addition, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and noradrenaline. It has also been studied for its potential anti-cancer effects and its ability to reduce the symptoms of Parkinson's disease.
Wirkmechanismus
Target of Action
It is known that quinoline and quinolone derivatives, which include tetrahydroisoquinolines, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline and quinolone derivatives are known to exhibit their biological activities through different mechanisms of action .
Biochemical Pathways
It’s known that tetrahydroisoquinolines can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .
Result of Action
It’s known that quinoline and quinolone derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline in laboratory experiments is its availability and relative ease of synthesis. It is also relatively non-toxic, making it safe to use in animal studies. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in some types of experiments. In addition, its effects on neurotransmitter levels and other biochemical and physiological processes are still not fully understood, making it difficult to predict its effects in different contexts.
Zukünftige Richtungen
There is still much to be learned about the effects of 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline in different contexts. In particular, further research is needed to better understand its effects on neurotransmitter levels and its potential therapeutic applications. In addition, further research is needed to explore its potential use in other areas such as cancer therapy and neurodegenerative diseases. Finally, further studies are needed to better understand its mechanism of action and to identify potential drug interactions.
Synthesemethoden
7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline can be synthesized from commercially available chemicals such as p-toluenesulfonyl chloride and 5-fluoro-2-methoxyphenylacetonitrile. The reaction involves the condensation of the two starting materials in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization in ethanol or methanol.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form 2-ethyl-3-(2-chlorophenyl)-2,3-dihydro-1H-isoquinolin-4-one, which is then reacted with sodium hydride and 1,1,1-trifluoro-2-iodoethane to form 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline.", "Starting Materials": [ "2-chlorobenzaldehyde", "ethyl acetoacetate", "sodium hydride", "1,1,1-trifluoro-2-iodoethane" ], "Reaction": [ "Step 1: React 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 2-ethyl-3-(2-chlorophenyl)-2,3-dihydro-1H-isoquinolin-4-one.", "Step 2: React 2-ethyl-3-(2-chlorophenyl)-2,3-dihydro-1H-isoquinolin-4-one with sodium hydride and 1,1,1-trifluoro-2-iodoethane to form 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline.", "Step 3: Purify the final product through recrystallization or column chromatography." ] } | |
CAS-Nummer |
1822661-88-0 |
Molekularformel |
C9H9ClFN |
Molekulargewicht |
185.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



